molecular formula C11H13ClO3 B184196 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone CAS No. 172739-45-6

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Cat. No. B184196
M. Wt: 228.67 g/mol
InChI Key: KPADWTIRNNDRIY-UHFFFAOYSA-N
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Description

“1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is a chemical compound with the CAS Number: 172739-45-6 . It has a molecular weight of 228.68 and a molecular formula of C11H13ClO3 .


Molecular Structure Analysis

The molecular structure of “1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is represented by the formula C11H13ClO3 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is a solid substance . It has a melting point of 73 - 74 degrees Celsius .

Scientific Research Applications

1. Quantum Mechanical Studies

  • Application : This compound has been used in spectroscopic analysis and different quantum mechanical studies of pharmaceutically active compounds .
  • Method : The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made .
  • Results : The compound was found to interact with graphene and fullerene, to form molecular self-assembly. These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .

2. Environmental Research

  • Application : This compound has been shown to have potential effects on ecosystems and can be used in pollution management.

3. Proteomics Research

  • Application : This compound is used in proteomics research .

4. Material Science

  • Application : This compound has been used in the study of molecular self-assembly with graphene and fullerene .
  • Method : The compound was found to interact with graphene and fullerene, to form molecular self-assembly .
  • Results : These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .

5. Advanced Battery Science and Technology

  • Application : This compound might be used in the development of advanced batteries .

6. Biochemical Research

  • Application : This compound is used in biochemical research .

Safety And Hazards

The safety information for “1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” includes several hazard codes: H302, H312, and H332 . This indicates that the compound may be harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADWTIRNNDRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364920
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

CAS RN

172739-45-6
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (66 mmole) of 2',4'-dihydroxyacetophenone, 10 ml (101 mmole) of 1-bromo-3-chloropropane and 22.7 g (164 mmole) of anhydrous potassium carbonate in 250 ml of acetone were mixed and refluxed under heating for 16 hours. The mixture was cooled to room temperature, the solid insoluble was separated by filtration, and the filtrate was evaporated to dryness. The residue was dispersed in ethyl ether, filtered and dried to give 13.1 g (87%) of the product, melting point 74° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Bolós, S Gubert, L Anglada, JM Planas… - Journal of medicinal …, 1996 - ACS Publications
Compound 1 (1-benzyl-3-methyl-4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine), a synthetic intermediate identified as a potential atypical antipsychotic, was selected as the starting point …
Number of citations: 81 pubs.acs.org
Z Fallah, EN Zare, MA Khan, S Iftekhar, M Ghomi… - Advances in Colloid and …, 2021 - Elsevier
Efforts to widen the scope of ionic liquids applications across diverse research areas have flourished in the last two decades with developments in understanding and tailoring their …
Number of citations: 41 www.sciencedirect.com

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